7-Oxaspiro[3.5]nonane-2-carboxylic acid
Overview
Description
7-Oxaspiro[3.5]nonane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol It is characterized by a spirocyclic structure, which includes an oxaspiro ring system and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spiro ring. The carboxylic acid group can then be introduced through oxidation reactions or by using carboxylation reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[3.5]nonane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The spirocyclic ring system can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Scientific Research Applications
7-Oxaspiro[3.5]nonane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the spirocyclic structure can influence the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways and processes, making the compound a valuable tool for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
7-Oxaspiro[3.5]nonane-1-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the carboxylic acid group.
2-Oxaspiro[3.5]nonane-7-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the spiro ring.
Uniqueness
7-Oxaspiro[35]nonane-2-carboxylic acid is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
7-oxaspiro[3.5]nonane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAOSQJGTBRERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719163 | |
Record name | 7-Oxaspiro[3.5]nonane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90612-60-5 | |
Record name | 7-Oxaspiro[3.5]nonane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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